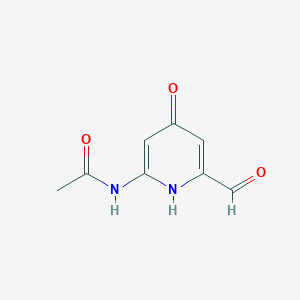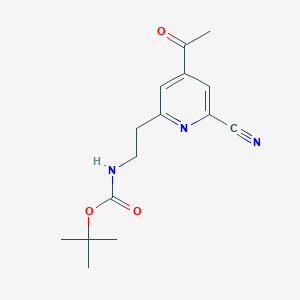
Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate: is an organic compound with the molecular formula C15H19N3O3 It is a derivative of pyridine, featuring a tert-butyl carbamate group and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyanopyridine Core: The cyanopyridine core can be synthesized through a reaction involving a pyridine derivative and a cyanating agent under controlled conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate is used as an intermediate in the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanopyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate: A closely related compound with a similar structure but different substitution pattern.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another derivative of pyridine with different functional groups.
Uniqueness
Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-acetyl-6-cyanopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-10(19)11-7-12(18-13(8-11)9-16)5-6-17-14(20)21-15(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,20) |
InChI Key |
YKHWPXPGHZOIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C#N)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


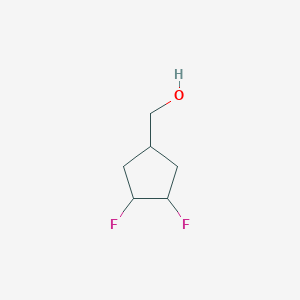
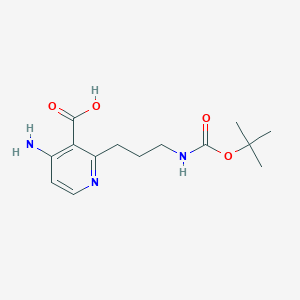
![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
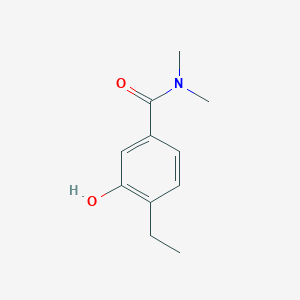
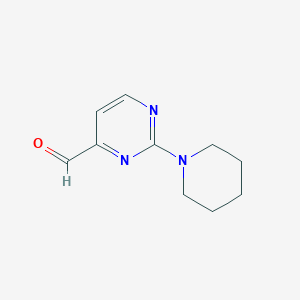
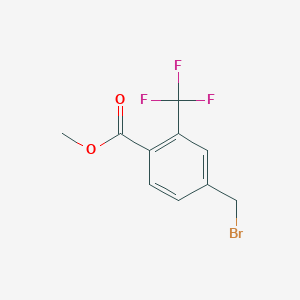
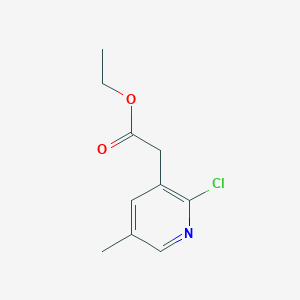




![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

